molecular formula C16H24N2O4 B3034499 (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester CAS No. 180976-10-7

(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B3034499
CAS No.: 180976-10-7
M. Wt: 308.37 g/mol
InChI Key: IKDFCHOFEPUJLK-UHFFFAOYSA-N
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Description

(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester is a chemical compound used in various fields of scientific research. It is known for its unique structure, which includes a benzyloxycarbonyl group, an amino-ethyl chain, and a tert-butyl ester. This compound is often utilized in organic synthesis and medicinal chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a tert-butyl ester. The reaction conditions often require the use of protecting groups, coupling reagents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.

Biology

In biological research, this compound can be used to modify peptides and proteins. The benzyloxycarbonyl group serves as a protecting group for amino acids, allowing for selective reactions and the study of protein structure and function.

Medicine

In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical compounds. Its stability and reactivity make it a useful building block for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the development of new products with specific functionalities.

Mechanism of Action

The mechanism of action of (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing reactive sites that can participate in further chemical reactions. The tert-butyl ester provides stability and can be hydrolyzed to form carboxylic acids, which are important intermediates in many biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.

    (2-Benzyloxycarbonylamino-ethyl)-ethyl-carbamic acid tert-butyl ester: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (2-Benzyloxycarbonylamino-ethyl)-methyl-carbamic acid tert-butyl ester lies in its combination of functional groups, which provide both stability and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18(4)11-10-17-14(19)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFCHOFEPUJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135254
Record name 1,1-Dimethylethyl N-methyl-N-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180976-10-7
Record name 1,1-Dimethylethyl N-methyl-N-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180976-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-methyl-N-[2-[[(phenylmethoxy)carbonyl]amino]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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